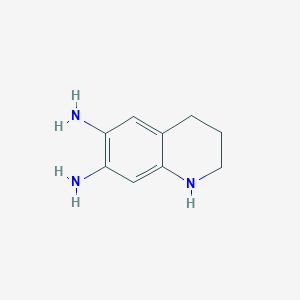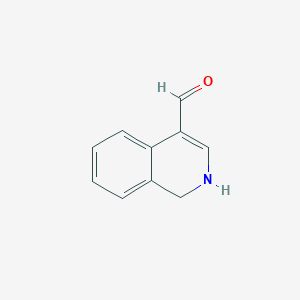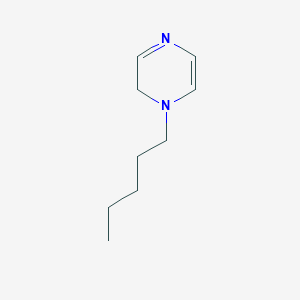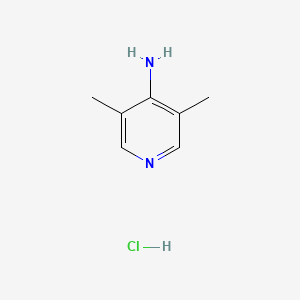
1,2,3,4-Tetrahydroquinoline-6,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinoline-6,7-diamine is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinoline ring that is partially saturated, with two amine groups attached at the 6th and 7th positions.
準備方法
The synthesis of 1,2,3,4-Tetrahydroquinoline-6,7-diamine can be achieved through various synthetic routes. One common method involves the reduction of quinoline derivatives. For instance, the reduction of 6,7-dinitroquinoline using hydrogenation techniques can yield this compound. Industrial production methods often employ catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
化学反応の分析
1,2,3,4-Tetrahydroquinoline-6,7-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further saturate the quinoline ring, leading to fully saturated tetrahydroquinoline derivatives. Hydrogenation using catalysts like platinum (Pt) or palladium (Pd) is commonly employed.
Substitution: The amine groups at the 6th and 7th positions can undergo nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, depending on the reaction conditions and reagents used .
科学的研究の応用
1,2,3,4-Tetrahydroquinoline-6,7-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research has shown that derivatives of this compound exhibit neuroprotective effects and are being investigated for the treatment of neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-6,7-diamine involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of oxidative stress and the modulation of neurotransmitter systems. The compound can interact with enzymes and receptors, leading to changes in cellular signaling pathways .
類似化合物との比較
1,2,3,4-Tetrahydroquinoline-6,7-diamine can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar core structure, but 1,2,3,4-Tetrahydroisoquinoline lacks the amine groups at the 6th and 7th positions.
Quinoline: Quinoline is fully aromatic, whereas this compound is partially saturated and contains additional amine groups.
6,7-Diaminoquinoline: This compound is similar but lacks the tetrahydro structure, making it fully aromatic.
The uniqueness of this compound lies in its combination of partial saturation and the presence of two amine groups, which confer distinct chemical and biological properties .
特性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroquinoline-6,7-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3,10-11H2 |
InChIキー |
HPZPTSWABOFNPU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=C(C=C2NC1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Imidazo[1,5-a]indole](/img/structure/B11919664.png)





![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)
![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)


![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)
